molecular formula C8H6F4 B1320954 4-Fluoro-3-methylbenzotrifluoride CAS No. 74483-52-6

4-Fluoro-3-methylbenzotrifluoride

Cat. No.: B1320954
CAS No.: 74483-52-6
M. Wt: 178.13 g/mol
InChI Key: SPICZPCIWHHXED-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzotrifluoride is an organic compound with the molecular formula C8H6F4. It is a derivative of benzotrifluoride, where a fluorine atom is substituted at the 4-position and a methyl group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylbenzotrifluoride typically involves the fluorination of 3-methylbenzotrifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylbenzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-methylbenzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylbenzotrifluoride involves its interaction with various molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s reactivity and interaction with enzymes and receptors. This can lead to changes in biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzotrifluoride
  • 4-Fluoro-2-methylbenzotrifluoride
  • 4-Fluoro-3-chlorobenzotrifluoride

Uniqueness

4-Fluoro-3-methylbenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine and methyl groups can influence the compound’s reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-fluoro-2-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPICZPCIWHHXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604453
Record name 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74483-52-6
Record name 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74483-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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